physicochemical properties of 2-Amino-6-bromothiazolo[5,4-b]pyridine
physicochemical properties of 2-Amino-6-bromothiazolo[5,4-b]pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-6-bromothiazolo[5,4-b]pyridine
Abstract
2-Amino-6-bromothiazolo[5,4-b]pyridine is a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Its rigid, fused ring system, combined with versatile functional groups—an exocyclic amine and a reactive bromine atom—positions it as a valuable scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its known and predicted physicochemical properties, spectroscopic signature, chemical reactivity, and potential applications. As experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogues and computational predictions to offer a robust profile for researchers, scientists, and drug development professionals. Methodologies for empirical characterization are also detailed to guide further investigation.
Molecular Identity and Structure
The foundation of understanding any chemical entity lies in its precise molecular structure and associated identifiers. 2-Amino-6-bromothiazolo[5,4-b]pyridine belongs to a class of nitrogen- and sulfur-containing heterocycles, which are prevalent motifs in pharmacologically active compounds.
Chemical Structure and Nomenclature
The molecule features a pyridine ring fused with a thiazole ring, creating the core thiazolo[5,4-b]pyridine bicyclic system. Key substituents include an amino group at position 2 and a bromine atom at position 6.
Systematic (IUPAC) Name: 6-bromo-[1][2]thiazolo[5,4-b]pyridin-2-amine Common Name: 2-Amino-6-bromothiazolo[5,4-b]pyridine
A 2D representation of 2-Amino-6-bromothiazolo[5,4-b]pyridine.
Key Identifiers
Proper identification is critical for sourcing and regulatory compliance.
| Identifier | Value | Source |
| CAS Number | 1160791-13-8 | [3][4][5] |
| Molecular Formula | C₆H₄BrN₃S | [4][6] |
| Molecular Weight | 230.09 g/mol | [4] |
| Physical Form | Solid at 20°C | [3] |
Physicochemical Properties
These properties are fundamental to predicting the compound's behavior in various environments, from reaction vessels to biological systems.
Summary of Properties
| Property | Value | Notes | Source |
| Melting Point | Data not available | Related compounds like 2-amino-6-bromopyridine melt at 88-91°C. | [7] |
| Boiling Point | Data not available | Predicted for the 5-bromo isomer: 382.6 ± 45.0 °C. | [1] |
| Density | Data not available | Predicted for the 5-bromo isomer: 1.950 ± 0.06 g/cm³. | [1] |
| pKa | Data not available | Predicted for the 5-bromo isomer: 0.74 ± 0.40. The aminopyridine moiety suggests basic character. | [1] |
| logP | Data not available | The presence of a bromo-aromatic system suggests moderate lipophilicity. | |
| Appearance | Solid | The related 5-bromo isomer is a light green to green solid. | [1][3] |
Solubility and Stability
-
Solubility : While quantitative data is unavailable, heterocyclic compounds of this nature typically exhibit poor solubility in water and higher solubility in polar organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, methanol or ethanol.
-
Stability & Storage : The compound should be stored long-term in a cool, dry place.[3] For the related 5-bromo isomer, storage at 2-8°C under an inert nitrogen atmosphere and protected from light is recommended, suggesting potential sensitivity to heat, oxidation, and photodegradation.[1]
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for structure confirmation and purity assessment. While specific spectra for the 6-bromo isomer are not widely published, a profile can be predicted based on its functional groups and data from its 5-bromo isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the amine protons. The 5-bromo isomer exhibits two doublets for the pyridine protons around δ 7.4-7.6 ppm and a broad singlet for the amine protons.[1] For the 6-bromo isomer, two singlets or two doublets with very small coupling constants would be expected for the protons at the C5 and C7 positions, with chemical shifts influenced by the adjacent nitrogen, sulfur, and bromine atoms. The amine protons (-NH₂) would likely appear as a broad singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR : The carbon spectrum will show six distinct signals for the six carbon atoms in the heterocyclic core. The carbon atom attached to the bromine (C-6) will have a chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry of the 5-bromo isomer shows a clear protonated molecular ion [M+H]⁺ at m/z 230.0.[1] The 6-bromo isomer is expected to show an identical [M+H]⁺ peak. Furthermore, due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic [M+2+H]⁺ isotopic peak of nearly equal intensity will be observed at m/z 232.0, confirming the presence of a single bromine atom.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Expected characteristic absorption bands include:
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N-H stretching : Two bands in the 3100-3500 cm⁻¹ region, characteristic of a primary amine.
-
C=N and C=C stretching : Multiple bands in the 1500-1650 cm⁻¹ region, corresponding to the aromatic rings.
-
C-N stretching : A band in the 1260-1330 cm⁻¹ region for the aromatic amine C-N bond.[8]
-
C-Br stretching : A band in the 500-600 cm⁻¹ region.
Crystallographic Analysis
No crystal structure for 2-Amino-6-bromothiazolo[5,4-b]pyridine is currently available. However, analysis of related structures, such as 2-bromo-6-hydrazinylpyridine, reveals the potential for significant intermolecular interactions.[9] These include N-H···N hydrogen bonds, π–π stacking between the aromatic rings, and potential Br···Br or Br···N halogen bonding, all of which would contribute to the stability of the crystal lattice.[2][9]
Synthesis and Reactivity
Understanding the synthesis and reactivity of the molecule is key to its application as a building block.
Proposed Synthetic Pathway
A plausible synthesis can be adapted from the reported method for the 5-bromo isomer.[1] The Hantzsch thiazole synthesis is a common method for creating the 2-aminothiazole ring. A potential route for the 6-bromo isomer would involve the cyclization of a brominated aminopyridine precursor with a thiocyanate source.
A plausible synthetic workflow for the target compound.
Chemical Reactivity
The molecule possesses three primary sites for chemical modification, making it a versatile synthetic intermediate.
Primary centers of reactivity on the molecular scaffold.
-
The Amino Group : As a nucleophile, the exocyclic amine can readily undergo acylation, alkylation, and diazotization reactions, allowing for the introduction of a wide array of substituents.[10]
-
The Bromo Substituent : The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a powerful tool for elaborating the core structure.
-
The Heterocyclic Core : The pyridine nitrogen atom is basic and can be protonated or quaternized. The electron-rich thiazole ring and the pyridine ring can participate in various cycloaddition or substitution reactions, although the reactivity is modulated by the existing substituents.
Experimental Protocols
To ensure scientific integrity and reproducibility, standardized protocols for characterization are essential.
Protocol for Melting Point Determination
-
Objective : To determine the temperature range over which the solid compound transitions to a liquid.
-
Methodology :
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into a calibrated digital melting point apparatus.
-
Heat the sample rapidly to about 20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.
-
-
Causality : A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading. A sharp melting range (e.g., < 2°C) is indicative of high purity.
Protocol for ¹H NMR Spectrum Acquisition
-
Objective : To confirm the chemical structure by analyzing the proton environments.
-
Methodology :
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse program, typically with 16-64 scans for sufficient signal-to-noise ratio.
-
Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the chemical shifts to the TMS peak at 0 ppm.
-
-
Causality : DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point. The exchangeable amine protons are often clearly visible in DMSO, whereas they might be broadened or exchanged in protic solvents like CD₃OD.
Applications in Research and Development
The unique combination of a rigid heterocyclic core and tunable functional groups makes 2-Amino-6-bromothiazolo[5,4-b]pyridine a compound of high interest.
-
Synthetic Building Block : It serves as a key intermediate for building more complex molecules. The bromine atom is a handle for introducing diversity via cross-coupling, while the amino group can be used to attach various side chains or build new ring systems.[4][5]
-
Medicinal Chemistry : The 2-aminothiazole moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates, particularly kinase inhibitors.[11][12][13] The thiazolo[5,4-b]pyridine scaffold can act as a bioisostere for other bicyclic systems like purines or indoles, making it an attractive starting point for designing novel enzyme inhibitors or receptor modulators for various therapeutic areas, including oncology and inflammatory diseases.
Conclusion
2-Amino-6-bromothiazolo[5,4-b]pyridine is a strategically important heterocyclic building block. While comprehensive experimental data on its physicochemical properties remains to be fully published, a robust working profile can be established through analysis of its structure, comparison with close isomers, and application of fundamental chemical principles. Its versatile reactivity at the amino and bromo positions provides a rich platform for chemical exploration, particularly in the synthesis of novel compounds for drug discovery and materials science. This guide serves as a foundational resource to facilitate and inspire further research into this promising molecule.
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